molecular formula C9H14O2 B15388401 4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one CAS No. 102764-91-0

4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one

Cat. No.: B15388401
CAS No.: 102764-91-0
M. Wt: 154.21 g/mol
InChI Key: ZPAIKVBVPPYBPH-UHFFFAOYSA-N
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Description

4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one is a ketone derivative featuring a methyl-substituted pentan-2-one backbone modified with a prop-2-yn-1-yloxy group at the 4-position. This compound belongs to a broader class of 4-substituted pentan-2-ones, where the substituent influences electronic, steric, and reactivity properties.

Properties

CAS No.

102764-91-0

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4-methyl-4-prop-2-ynoxypentan-2-one

InChI

InChI=1S/C9H14O2/c1-5-6-11-9(3,4)7-8(2)10/h1H,6-7H2,2-4H3

InChI Key

ZPAIKVBVPPYBPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)OCC#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The substituent at the 4-position significantly impacts molecular polarity, solubility, and spectral characteristics. Key analogs include:

Table 1: Comparison of 4-Substituted Pentan-2-one Derivatives
Compound Name Substituent Molecular Formula Molecular Weight Physical State Key Spectral Data (¹³C NMR, δ ppm) Yield (%) Reference
4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one Prop-2-yn-1-yloxy C₉H₁₂O₂ 152.19 Not reported Not available
4-Methyl-4-(p-tolylthio)pentan-2-one (4a) p-Tolylthio C₁₃H₁₈OS 222.34 Oil δ 206.75 (C=O) 86
4-Methyl-4-(2H-triazol-2-yl)pentan-2-one (4f) 2H-1,2,3-Triazol-2-yl C₈H₁₁N₃O 165.19 Pale yellow oil Not reported 68
4-Methyl-1-phenyl-2-pentanone Phenyl C₁₂H₁₆O 176.25 Liquid Not available
4-Methyl-4-(5-methylfuryl)pentan-2-one 5-Methyl-2-furyl C₁₁H₁₆O₂ 180.24 Not reported Not available
4-Methyl-4-(methylthio)pentan-2-one Methylthio C₇H₁₄OS 146.25 Not reported Not available

Key Observations :

  • For example, the p-tolylthio derivative (4a) shows a carbonyl δ of 206.75 ppm .
  • Steric Effects : Bulky substituents like tetrazoles (e.g., 1.37c ) may hinder crystallization, leading to oily states, whereas smaller groups (e.g., methylthio ) could enhance volatility.

Reactivity Trends :

  • Prop-2-yn-1-yloxy groups may undergo alkyne-specific reactions (e.g., click chemistry), unlike thio or aryl analogs.
  • Thioethers (e.g., 4a ) are prone to oxidation, whereas ethers (e.g., propynyloxy) are generally more stable.

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